
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide, also known as CTZM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTZM belongs to the family of isoxazole carboxamides and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Scientific Research Applications for N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Antimicrobial Applications: Thiazole derivatives are known for their potent antimicrobial properties. The compound , with its thiazole core, could be explored for its efficacy against various bacterial and fungal pathogens. It may serve as a lead compound for the development of new antimicrobial agents, potentially offering alternatives to existing drugs and contributing to the fight against antibiotic resistance .
Anticancer Potential: The structural features of thiazole compounds have been associated with anticancer activity. Research could investigate the potential of this compound as an anticancer agent, examining its ability to inhibit tumor growth or induce apoptosis in cancer cells. This could lead to the development of novel chemotherapeutic options .
Antioxidant Properties: Thiazoles have demonstrated antioxidant capabilities, which are crucial in protecting cells from oxidative stress. This compound could be studied for its antioxidant activity, possibly leading to applications in preventing or treating diseases caused by oxidative damage .
Anti-Inflammatory Uses: Due to the anti-inflammatory properties of thiazole derivatives, this compound could be utilized in the development of new anti-inflammatory drugs. Such drugs could be beneficial in treating chronic inflammatory diseases, such as arthritis or asthma .
Neuroprotective Effects: Thiazole derivatives have shown promise in neuroprotection, which is vital in conditions like Alzheimer’s disease. Investigating this compound for its neuroprotective effects could contribute to the creation of treatments that protect nerve cells from damage or degeneration .
Antihypertensive Activity: The compound’s potential for antihypertensive activity could be explored, which would be significant for managing high blood pressure. This could lead to the development of new medications that help in controlling hypertension, thereby reducing the risk of cardiovascular diseases .
Agricultural Chemicals: Thiazole compounds have applications in agriculture as well, such as in the synthesis of agrochemicals. This compound could be examined for its use in developing new pesticides or herbicides, which could improve crop protection and yield .
Industrial Applications: Lastly, the compound’s thiazole moiety could be of interest in various industrial applications, including the production of dyes, pigments, and catalysts. Research into these applications could lead to innovations in material science and industrial chemistry .
Eigenschaften
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-10-12(7-17-20-10)15(19)16-8-14-18-13(9-21-14)11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWXWXCSXUIQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-5-methylisoxazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)
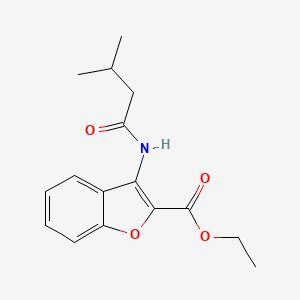

![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)
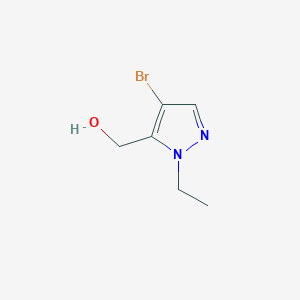
![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)
![1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-[5-(3-nitrophenyl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2970888.png)
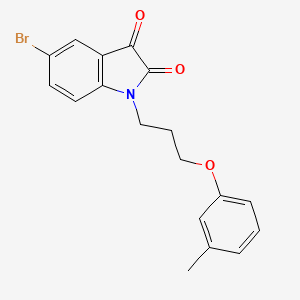
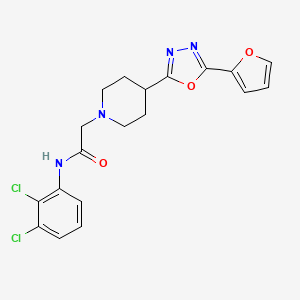
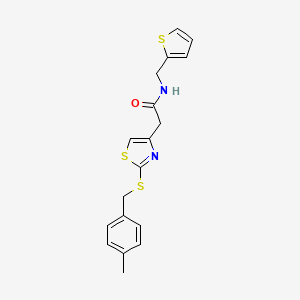
![3-(2-Chlorophenyl)-5-[(4-phenyl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2970894.png)
![Methyl 3-[Bis[3-(Boc-amino)propyl]amino]propanoate](/img/structure/B2970898.png)